molecular formula C19H29ClN2O5 B4001471 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4001471
M. Wt: 400.9 g/mol
InChI Key: IMNGPDTYGWNOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a chlorophenoxyethyl moiety. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2-(2-Tert-butyl-4-chlorophenoxy)ethyl bromide, which is then reacted with 4-methylpiperazine under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-ethylpiperazine
  • 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine
  • 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylmorpholine

Uniqueness

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl and chlorophenoxy groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O.C2H2O4/c1-17(2,3)15-13-14(18)5-6-16(15)21-12-11-20-9-7-19(4)8-10-20;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNGPDTYGWNOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 2
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 3
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 5
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid

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